molecular formula C16H16FNO2S B2756269 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide CAS No. 1351649-14-3

1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2756269
CAS RN: 1351649-14-3
M. Wt: 305.37
InChI Key: XPJQNLSNCPDWIA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of cyclopropanecarboxamide derivatives, which have been extensively studied for their therapeutic potential.

Scientific Research Applications

Neuropsychiatric Disorder Applications

PET Tracers for 5-HT1A Receptors : Research on fluorinated derivatives of cyclopropanecarboxamide, including compounds structurally related to 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide, indicates their potential as PET tracers for serotonin 5-HT1A receptors. These compounds are explored for their high affinity, selectivity, and brain uptake, making them promising candidates for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Antimicrobial and Antioxidant Activities

Synthesis for Antimicrobial Activities : Compounds with the cyclopropane carboxamide moiety have shown significant antimicrobial and antioxidant activities. For instance, derivatives synthesized via cyclopropanation have demonstrated excellent antibacterial and antifungal properties. These compounds, including those similar to 1-(4-fluorophenyl)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide, have been highlighted for their profound antioxidant potential (Raghavendra et al., 2016).

Chemical Synthesis and Structural Analysis

Synthesis and Structural Confirmation : The compound's utility extends to synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of more complex molecules. For example, research has demonstrated a method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide with high yield, indicating the compound's versatility in chemical synthesis (Zhou et al., 2021).

Crystal Structure Analysis : Further insights into the crystal structure of related compounds have provided a deeper understanding of their chemical behavior and potential applications in material science and pharmaceuticals. The study of substituted thiophenes, for instance, highlights the broad utility of these compounds across various scientific and industrial fields (Nagaraju et al., 2018).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c17-12-5-3-11(4-6-12)16(7-8-16)15(20)18-10-13(19)14-2-1-9-21-14/h1-6,9,13,19H,7-8,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJQNLSNCPDWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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